![molecular formula C16H17Cl2NO3 B13103511 Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a quinoline moiety fused with a cyclopentane ring, and it contains multiple functional groups, including chloro, oxo, and ester groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Spirocyclization: The cyclopentane ring is introduced through a spirocyclization reaction, which can be achieved by reacting the quinoline derivative with a suitable cyclopentane precursor under specific conditions.
Functional Group Introduction: The chloro and oxo groups are introduced through halogenation and oxidation reactions, respectively. The ester group is typically introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s quality.
化学反応の分析
Types of Reactions
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学的研究の応用
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chloro and oxo groups can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. These interactions contribute to the compound’s potential antimicrobial and anticancer effects.
類似化合物との比較
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinoline-3-carboxylate: A simpler quinoline derivative with a carboxylate group at the 3-position.
2,4-Dichloroquinoline: A quinoline derivative with chloro groups at the 2- and 4-positions but lacking the spirocyclopentane ring.
The uniqueness of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate lies in its spirocyclic structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C16H17Cl2NO3 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclopentane]-3-carboxylate |
InChI |
InChI=1S/C16H17Cl2NO3/c1-2-22-15(21)12-13(17)11-9(19-14(12)18)7-16(8-10(11)20)5-3-4-6-16/h2-8H2,1H3 |
InChIキー |
PBPGLVZGHIRHKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(CC3(CCCC3)CC2=O)N=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
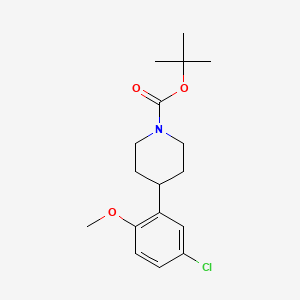
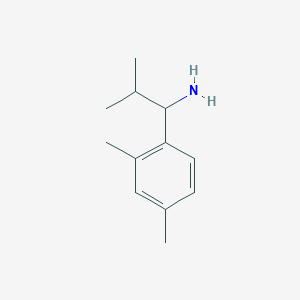
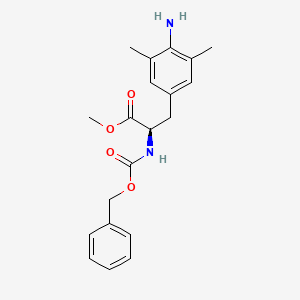
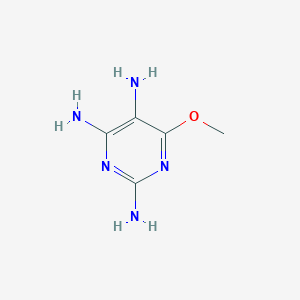
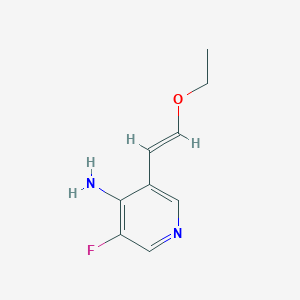
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)


![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
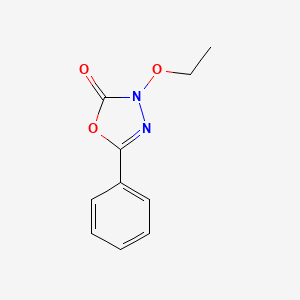
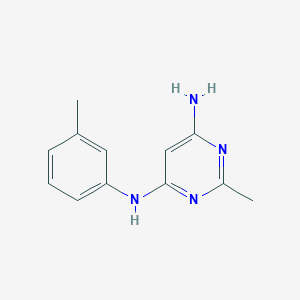
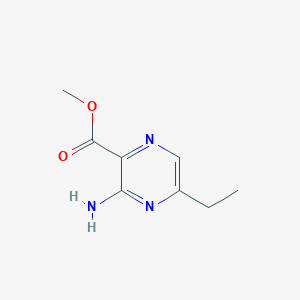
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
